molecular formula C15H20O3 B12599287 (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol CAS No. 915976-10-2

(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol

Cat. No.: B12599287
CAS No.: 915976-10-2
M. Wt: 248.32 g/mol
InChI Key: COOVBROQEYCGMP-CQSZACIVSA-N
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Description

(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a dimethylhexynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol typically involves the reaction of 4-methoxyphenol with 2,2-dimethylhex-5-yn-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol involves its interaction with specific molecular targets. The methoxyphenoxy group can bind to receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-(4-Hydroxyphenoxy)-2,2-dimethylhex-5-yn-3-ol
  • (3R)-1-(4-Methylphenoxy)-2,2-dimethylhex-5-yn-3-ol
  • (3R)-1-(4-Chlorophenoxy)-2,2-dimethylhex-5-yn-3-ol

Uniqueness

(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.

Properties

CAS No.

915976-10-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3R)-1-(4-methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol

InChI

InChI=1S/C15H20O3/c1-5-6-14(16)15(2,3)11-18-13-9-7-12(17-4)8-10-13/h1,7-10,14,16H,6,11H2,2-4H3/t14-/m1/s1

InChI Key

COOVBROQEYCGMP-CQSZACIVSA-N

Isomeric SMILES

CC(C)(COC1=CC=C(C=C1)OC)[C@@H](CC#C)O

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)OC)C(CC#C)O

Origin of Product

United States

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